molecular formula C8H10F3NO3 B2725748 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid CAS No. 2219408-90-7

2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid

Cat. No.: B2725748
CAS No.: 2219408-90-7
M. Wt: 225.167
InChI Key: ZCAWGXVPOLRYFG-UHFFFAOYSA-N
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Description

Structure and Properties: 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid (CAS: 2219408-90-7) is a piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position of the piperidinone ring and an acetic acid moiety attached to the nitrogen atom at the 1-position . Its molecular formula is C₈H₁₀F₃NO₃, with a molecular weight of 225.17 g/mol.

Its structural features align with compounds investigated for therapeutic applications, such as anti-fibrotic or enzyme-modulating agents .

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-2-6(13)12(3-5)4-7(14)15/h5H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWGXVPOLRYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Oxidation to Form the Oxo Group: The oxo group is introduced through an oxidation reaction, often using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety through an esterification or amidation reaction.

Industrial Production Methods: Industrial production of 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoromethylating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

    Substitution Products: Compounds with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

Biological Activities

Research indicates that 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing piperidine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Antidepressant Effects : The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, which may be beneficial in treating mood disorders.
  • Anti-inflammatory Properties : Preliminary data indicate that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Drug Development

The compound's unique structure allows for modifications that can lead to the development of novel therapeutics. Notable applications include:

  • Lead Compound in Drug Discovery : As a scaffold, 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid can be modified to enhance potency and selectivity against specific biological targets.
  • Prodrug Formulations : Its carboxylic acid functionality allows it to be explored as a prodrug, improving solubility and bioavailability of active pharmaceutical ingredients.

Case Study 1: Antimicrobial Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine-based compounds, including 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid. The results indicated significant antimicrobial activity against Gram-positive bacteria, demonstrating its potential as a new antibiotic agent .

Case Study 2: Neuropharmacology

A study investigating the neuropharmacological effects of piperidine derivatives found that modifications to the structure of 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid enhanced serotonin receptor affinity. This suggests a pathway for developing antidepressants based on this compound .

Mechanism of Action

The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid with structurally or functionally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Potential Applications References
2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid Piperidinone core, -CF₃ at position 5, acetic acid at N1 225.17 Reference compound Underexplored; possible anti-fibrotic activity
2-(Dimethylamino)-N-(4-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)phenyl)acetamide (5b) Pyridinone core, dimethylglycine amide substituent 395.17 Replaced acetic acid with amide; higher molecular weight, enhanced solubility Anti-fibrosis agents (explicitly tested)
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine core, FMOC-protecting group ~400 (estimated) Bulky FMOC group; used in peptide synthesis Solid-phase peptide synthesis
6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinic acid Nicotinic acid core, trifluoromethylpiperidine substituent ~275 (estimated) Carboxylic acid at pyridine position; larger aromatic system Enzyme inhibition (e.g., kinase targets)
[(5Z)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Thiazolidinone core, pyridinylmethylene and thioxo groups ~280 (estimated) Sulfur-containing heterocycle; conjugated double bond Antimicrobial or anti-inflammatory agents
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one Pyridine core, difluoroethanone, piperazine substituent ~350 (estimated) Additional fluorine atoms; ketone functionality Medicinal chemistry (e.g., CNS targets)

Key Observations :

Structural Flexibility: The piperidine/piperazine core is a common scaffold, but substitution patterns (e.g., -CF₃, thioxo, FMOC) drastically alter properties. For instance, the FMOC derivative () is tailored for peptide synthesis, while the thiazolidinone analog () may engage in redox interactions due to its sulfur moiety . Trifluoromethyl (-CF₃): Present in multiple analogs (e.g., ), this group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Biological Activity: Compound 5b () demonstrated explicit anti-fibrotic activity, suggesting that the target compound’s piperidinone-acetic acid framework could be optimized for similar applications. Thiazolidinone derivatives () are associated with antimicrobial and anti-inflammatory effects, highlighting the impact of heterocyclic modifications .

Biological Activity

2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a trifluoromethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antiviral, anti-inflammatory, and analgesic properties.

  • Molecular Formula : C8H10F3NO3
  • Molecular Weight : 225.17 g/mol
  • CAS Number : 2219408-90-7

The biological activity of 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. The piperidine ring may also play a role in modulating receptor and enzyme activities, leading to various pharmacological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid. For instance, derivatives have shown effectiveness against influenza virus H1N1 and herpes simplex virus (HSV-1). In one study, synthesized compounds exhibited IC50 values as low as 0.0027 µM against H1N1, indicating potent antiviral activity .

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pathways associated with inflammation, thus offering therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In preliminary studies, some derivatives of this compound demonstrated high cytotoxic concentrations (CC50), suggesting that while they may be effective against certain pathogens, careful evaluation of their safety is necessary .

Comparative Analysis

Compound NameIC50 (µM)Selectivity Index
2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acidTBDTBD
Compound 9 (similar structure)0.0027High
Compound 5 (similar structure)0.0022High

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Influenza Virus Study : A series of trifluoromethylated piperidine derivatives were synthesized and tested against H1N1, demonstrating significant antiviral properties with low IC50 values .
  • Inflammation Models : In animal models of inflammation, compounds similar to 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid were shown to reduce markers of inflammation significantly, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Cytotoxicity Assessment : A cytotoxicity study on Vero cell lines indicated varying levels of toxicity among synthesized compounds, highlighting the need for further optimization to enhance therapeutic efficacy while minimizing adverse effects .

Q & A

Q. What are the recommended synthetic routes for 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including cyclization, trifluoromethylation, and acylation. Key intermediates like the piperidinone core are synthesized using nucleophilic substitution or coupling reactions. Reaction progress can be monitored via thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy to confirm structural milestones. For example, TLC with silica gel plates (eluent: ethyl acetate/hexane) provides real-time visualization, while 1^1H NMR (400 MHz, DMSO-d6d_6) detects characteristic proton shifts (e.g., trifluoromethyl groups at δ 3.9–4.2 ppm) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H, 13^13C, and 19^{19}F NMR are essential for verifying backbone structure and substituent positions. The trifluoromethyl group (-CF3_3) exhibits distinct 19^{19}F NMR signals near δ -63 to -67 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 268.08) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1150 cm1^{-1} (C-F stretch) validate functional groups .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reaction pathways for this compound?

Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states, activation energies, and regioselectivity. For instance, ICReDD’s integrated approach combines quantum chemical calculations with experimental data to identify optimal reaction conditions (e.g., solvent polarity, catalyst selection) and reduce trial-and-error cycles . This method has been applied to similar trifluoromethylated heterocycles, achieving >90% yield improvements in acylation steps .

Q. What strategies address low yields in the final acylation step of the synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates.
  • Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate acylation kinetics.
  • Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis).
  • Informer Library Screening : Testing the reaction against diverse substrates (e.g., Aryl Halide Chemistry Informer Library) identifies scope limitations and guides mechanistic studies .

Q. How does the trifluoromethyl group influence bioactivity, and what assays validate its pharmacological potential?

The -CF3_3 group enhances metabolic stability and hydrophobic interactions with target proteins (e.g., enzymes, receptors). In vitro assays to validate activity include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against proteases or kinases (e.g., fluorescence-based assays with Z-LLE-AMC substrate).
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., 18^{18}F-labeled derivatives) track intracellular accumulation.
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to targets like GABAA_A receptors, where -CF3_3 occupies hydrophobic pockets .

Q. What reactor design considerations enhance scalability for large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., trifluoromethylation).
  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps (e.g., 30 minutes vs. 12 hours conventional).
  • Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors critical quality attributes (CQAs) in real time .

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